1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a carboxamide group attached to a phenyl ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, 1,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions.
Next, the carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as 4-(methylsulfonyl)benzoic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methylsulfonyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism by which 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The methylsulfonyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the phenyl and methylsulfonyl substituents, resulting in different chemical properties and biological activities.
4-(Methylsulfonyl)phenyl-1H-pyrazole-3-carboxamide: Similar structure but without the dimethyl substitution on the pyrazole ring, affecting its reactivity and application scope.
Uniqueness
1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide stands out due to the combined presence of the dimethylpyrazole core and the methylsulfonyl-phenyl moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(15-16(9)2)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAXPRCAMAZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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